Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione
Overview
Description
Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is a heterocyclic compound that belongs to the class of imidazole derivatives It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione can be achieved through several methods. One common approach involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole or pyrrole-1-carboxamides in the presence of a base . Another method includes the reaction of acylethynylpyrroles with TosMIC (tosylmethyl isocyanide) under reflux conditions in tetrahydrofuran (THF) with t-butoxide as a base .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[1,5-α]indole: Another fused heterocyclic compound with similar structural features.
Pyrrolo[1,2-a]imidazole: A closely related compound with a different ring fusion pattern.
Uniqueness: Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is unique due to its specific ring fusion and the presence of three carbonyl groups, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system comprising a pyrrole and an imidazole ring. Its molecular formula is with a molar mass of 154.12 g/mol. The compound can be synthesized through various methods, including cyclocondensation reactions involving 2-pyrrolocarbonylaminoacetates and carbonyl diimidazole or pyrrole-1-carboxamides in the presence of a base .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Notably, studies have demonstrated its efficacy against human pancreatic cancer cell lines. The compound may act as an inhibitor of specific enzymes or receptors involved in cancer progression .
A detailed study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Cognition Enhancement
Another area of interest is the compound's potential as a cognition enhancer. A series of derivatives related to this compound were evaluated for their ability to reverse scopolamine-induced amnesia in animal models. The results indicated that certain derivatives possess potent antiamnestic activity with effective doses ranging from 0.3 to 1 mg/kg .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activities that are critical in various biological processes. For example:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways linked to cancer progression.
- Receptor Modulation : The compound could interact with neurotransmitter receptors that influence cognitive functions .
Case Studies and Research Findings
Properties
IUPAC Name |
7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,3,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKPMMHWCTLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207790 | |
Record name | Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164015-09-2 | |
Record name | Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164015-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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